
2-Chloro-9-propylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-propylacridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acridine, which is a heterocyclic aromatic compound that has been widely used in medicinal chemistry due to its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-propylacridine has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have anticancer, antiviral, and antibacterial activities. Researchers have also investigated the use of 2-Chloro-9-propylacridine as a fluorescent probe for the detection of DNA and RNA.
Wirkmechanismus
The mechanism of action of 2-Chloro-9-propylacridine is not fully understood, but it is believed to involve the intercalation of the compound into DNA and RNA molecules. This intercalation disrupts the normal functioning of these molecules, leading to inhibition of various biological processes. In addition, 2-Chloro-9-propylacridine has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-9-propylacridine has various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In addition, 2-Chloro-9-propylacridine has been shown to have antiviral and antibacterial activities, which could be useful in the development of new drugs for infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-9-propylacridine in lab experiments is its high solubility in organic solvents, which makes it easy to use in various assays. In addition, this compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using 2-Chloro-9-propylacridine is its limited stability in aqueous solutions, which could affect its efficacy in certain assays.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-9-propylacridine. One area of interest is the development of new drugs based on this compound for the treatment of cancer, viral infections, and bacterial infections. In addition, researchers could investigate the use of 2-Chloro-9-propylacridine as a fluorescent probe for the detection of other biomolecules such as proteins and lipids. Furthermore, the mechanism of action of 2-Chloro-9-propylacridine could be further elucidated to better understand its biological activities. Finally, the synthesis method of this compound could be optimized to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 2-Chloro-9-propylacridine involves the reaction of 9-propylacridine with thionyl chloride and hydrogen chloride gas. The resulting compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and ethanol. This method of synthesis has been optimized by various researchers to improve the yield and purity of the compound.
Eigenschaften
Molekularformel |
C16H14ClN |
|---|---|
Molekulargewicht |
255.74 g/mol |
IUPAC-Name |
2-chloro-9-propylacridine |
InChI |
InChI=1S/C16H14ClN/c1-2-5-12-13-6-3-4-7-15(13)18-16-9-8-11(17)10-14(12)16/h3-4,6-10H,2,5H2,1H3 |
InChI-Schlüssel |
RWVIFKGSOCUUAR-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Kanonische SMILES |
CCCC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)



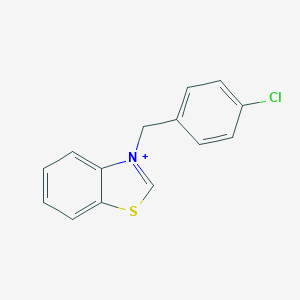

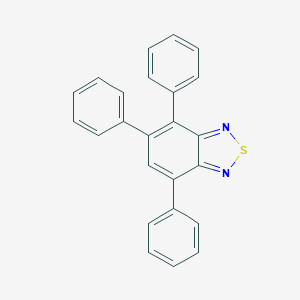
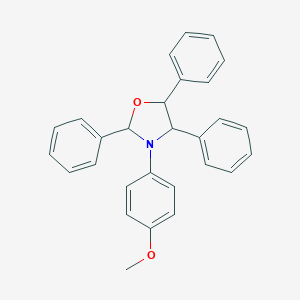
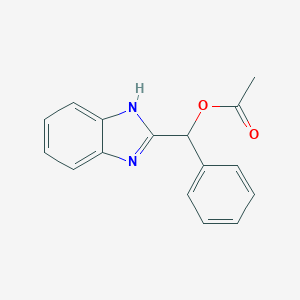
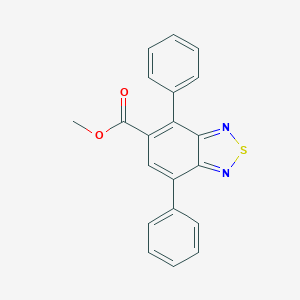
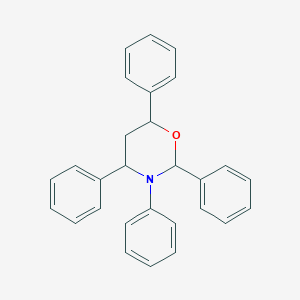
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
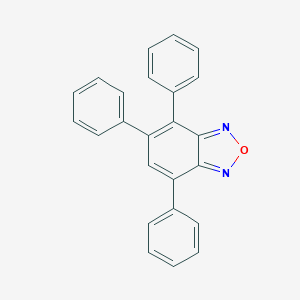
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)